molecular formula C11H11N3O2 B12921476 1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide CAS No. 67218-92-2

1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide

Katalognummer: B12921476
CAS-Nummer: 67218-92-2
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: MSIMMDQAZOVHJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide is a heterocyclic compound that features an imidazole ring substituted with a benzyl group, a hydroxyl group, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method involves the reaction of benzylic amines with acetophenones in the presence of an oxidant such as tert-butylhydroperoxide (TBHP). The reaction proceeds through the formation of an enamine intermediate, which undergoes cyclization to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and biochemical processes .

Vergleich Mit ähnlichen Verbindungen

    1-Benzyl-1H-imidazole-5-carboxamide: Shares a similar structure but lacks the hydroxyl group.

    1-Benzyl-1H-imidazole-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

Uniqueness: 1-Benzyl-5-hydroxy-1H-imidazole-4-carboxamide is unique due to the presence of both a hydroxyl group and a carboxamide group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

67218-92-2

Molekularformel

C11H11N3O2

Molekulargewicht

217.22 g/mol

IUPAC-Name

1-benzyl-5-hydroxyimidazole-4-carboxamide

InChI

InChI=1S/C11H11N3O2/c12-10(15)9-11(16)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H2,12,15)

InChI-Schlüssel

MSIMMDQAZOVHJH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C=NC(=C2O)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.